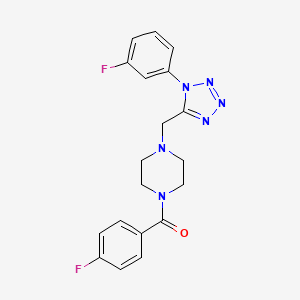

(4-fluorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

The compound “(4-fluorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone” (hereafter referred to as Compound A) is a structurally complex molecule featuring a piperazine core substituted with a tetrazole ring and two fluorophenyl groups. The tetrazole moiety (1H-tetrazol-5-yl) is linked via a methyl group to the piperazine nitrogen, while the methanone group bridges the piperazine and a 4-fluorophenyl ring. The fluorophenyl groups likely contribute to lipophilicity and target binding affinity, common features in CNS-active and antiproliferative agents .

Properties

IUPAC Name |

(4-fluorophenyl)-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O/c20-15-6-4-14(5-7-15)19(28)26-10-8-25(9-11-26)13-18-22-23-24-27(18)17-3-1-2-16(21)12-17/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEHMFDQQJYBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-fluorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characterization

The synthesis of the target compound involves a multi-step process, typically starting from commercially available piperazine derivatives. The general synthetic pathway includes:

- Formation of Piperazine Derivatives : The initial step involves reacting 4-substituted piperazines with chloroacetyl chloride to yield chloroacetyl derivatives.

- Tetrazole Integration : In subsequent steps, these intermediates are treated with 5-mercapto-1-methyl-1H-tetrazole under basic conditions to form the final tetrazole-piperazine hybrids.

The structure of the synthesized compounds is confirmed through various spectroscopic techniques such as NMR and mass spectrometry, ensuring the correct incorporation of functional groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar tetrazole-piperazine derivatives against various pathogens. For instance, compounds derived from tetrazole structures have shown promising antifungal activity against Candida species and antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives with fluorine substitutions exhibited enhanced activity due to their ability to interact favorably with microbial targets .

| Microorganism | Activity | Compound |

|---|---|---|

| Candida albicans | Inhibitory | 2a–2f |

| Escherichia coli | Inhibitory | 2a–2f |

| Staphylococcus aureus | Inhibitory | 2a–2f |

Neuropharmacological Potential

The compound's structural features suggest potential interactions with neurotransmitter systems. Tetrazole moieties have been linked to the inhibition of monoamine transporters, including serotonin and dopamine reuptake inhibitors. A study indicated that modifications in the piperazine linker could enhance selectivity and potency for serotonin reuptake inhibition . This suggests that similar derivatives may also exhibit antidepressant or anxiolytic effects.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the compound's structure influence its biological activity:

- Fluorine Substitution : The presence of fluorine atoms on phenyl rings has been associated with increased lipophilicity and enhanced interaction with biological targets.

- Piperazine Ring Modifications : Variations in substituents on the piperazine ring can significantly alter pharmacokinetic properties and receptor binding affinities.

Case Studies and Research Findings

- Antifungal Activity Study : A series of tetrazole-piperazine derivatives were synthesized and tested for antifungal activity against C. albicans, showing that specific substitutions led to improved efficacy compared to standard antifungal agents .

- Neurotransmitter Reuptake Inhibition : Compounds similar to (4-fluorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone demonstrated significant inhibition of serotonin reuptake in vitro, suggesting potential use in treating mood disorders .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound. Notably, compounds with similar structures have shown efficacy against various cancer cell lines:

- Mechanism of Action : The compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives were found to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

- Case Study : In a study evaluating its effects on HepG2 liver cancer cells, the compound induced apoptosis through the intrinsic pathway, marked by increased pro-apoptotic proteins and DNA fragmentation assays.

Antimicrobial Activity

Tetrazole compounds have also been assessed for their antimicrobial properties:

- Efficacy Against Pathogens : A series of synthesized tetrazole derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) ranged from 100 to 400 µg/mL, indicating moderate to good efficacy.

- Mechanism of Action : The presence of the tetrazole ring enhances membrane permeability in bacterial cells, facilitating drug entry and increasing antimicrobial effectiveness.

Neuropharmacological Effects

The piperazine structure within the compound suggests potential applications in neuropharmacology:

- Anxiolytic and Antidepressant Effects : Compounds containing similar piperazine frameworks have demonstrated anxiolytic and antidepressant properties by modulating neurotransmitter systems, particularly serotonergic pathways .

Summary of Findings

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Disrupts microtubule dynamics | Induces apoptosis in HepG2 cells; inhibits tubulin polymerization |

| Antimicrobial | Enhances membrane permeability | Effective against Gram-positive/negative bacteria; MIC values between 100-400 µg/mL |

| Neuropharmacological | Modulates neurotransmitter systems | Potential anxiolytic and antidepressant effects; ongoing research in serotonergic modulation |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Compound A

Key Observations:

Heterocycle Impact: Compound A’s tetrazole ring distinguishes it from triazole-containing analogues (e.g., Compound C).

Fluorophenyl Orientation : Unlike Compound D, where one fluorophenyl group is perpendicular to the molecular plane, Compound A’s fluorophenyl groups likely adopt coplanar conformations, optimizing π-π stacking in hydrophobic pockets .

Substituent Flexibility: Compound B’s thienyl group introduces sulfur-based interactions, whereas Compound A’s 4-fluorophenyl methanone may improve metabolic stability compared to ester or sulfonyl groups .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

- Lipophilicity : Compound A’s higher LogP (3.2) suggests superior membrane permeability compared to Compounds C and E, aligning with its fluorophenyl-rich design .

- Solubility : Lower aqueous solubility (12 µg/mL) may necessitate formulation optimization, whereas Compound E’s hydrochloride salt improves bioavailability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis of fluorinated tetrazole-piperazine derivatives typically involves multi-step reactions. A key step is the formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions . For the piperazine linkage, nucleophilic substitution or Mannich reactions are commonly employed, using formaldehyde to bridge the tetrazole and piperazine moieties . To improve yield:

Q. What advanced spectroscopic and crystallographic techniques are recommended for characterizing its structural features?

- Nuclear Magnetic Resonance (NMR): Use -NMR to resolve fluorine environments and -NMR to confirm piperazine and tetrazole proton signals .

- X-ray Crystallography: Resolve the 3D arrangement of the tetrazole-piperazine core and fluorophenyl substituents (e.g., Hirshfeld surface analysis to quantify intermolecular interactions) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and detect isotopic patterns of fluorine .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorine substituents and tetrazole-piperazine motifs in biological activity?

- Fluorine Substitution: Compare activity of 3-fluorophenyl vs. 4-fluorophenyl analogs. Fluorine’s electron-withdrawing effects enhance metabolic stability and influence binding to targets like kinases or GPCRs .

- Tetrazole-Piperazine Core: Synthesize analogs with substituted tetrazoles (e.g., methyltetrazole) or modified piperazines (e.g., 4-methylpiperazine) to assess effects on solubility and target affinity .

- Methodology: Use in vitro assays (e.g., enzyme inhibition) paired with computational docking to map interactions .

Q. What computational strategies predict binding interactions of this compound with biological targets?

- Molecular Docking: Employ software like AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets accommodating fluorophenyl groups) .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100+ ns to assess piperazine flexibility and fluorine-mediated hydrogen bonding .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate electronic effects of fluorine on binding energy .

Q. How should researchers address contradictory data regarding biological activity across different assays?

- Assay Validation: Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature) .

- Metabolic Stability Testing: Use liver microsomes to rule out pharmacokinetic discrepancies .

- Data Normalization: Compare IC values relative to positive controls (e.g., known kinase inhibitors) to minimize inter-assay variability .

Methodological Challenges

Q. What strategies resolve crystallographic disorder in the tetrazole-piperazine core?

Q. How can regioselectivity issues during tetrazole synthesis be mitigated?

- Directed Cycloaddition: Use protecting groups on the nitrile precursor to favor 1,5-disubstituted tetrazoles .

- Metal Catalysis: Employ ZnBr or Cu(I) to control regiochemistry .

Key Data Contradictions and Solutions

- Fluorine Position vs. Activity: 3-Fluorophenyl analogs in some studies show higher potency than 4-fluorophenyl derivatives , possibly due to steric effects. Validate via free-energy perturbation (FEP) calculations.

- Piperazine Conformational Flexibility: Conflicting MD simulations on rigidity may arise from force field parameters. Cross-validate with crystallographic B-factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.